Studies have been conducted to determine if GSK9311 can bind to specific proteins or enzymes within cells. This binding could potentially influence cellular signaling pathways. PubChem: )
Research has explored the effects of GSK9311 on cell viability, proliferation, and differentiation. These studies investigate how GSK9311 might influence various cellular processes. Sigma-Aldrich:
GSK9311 is a chemical compound primarily recognized as a negative control inhibitor related to the bromodomain-containing protein BRPF1. Its full chemical designation is N-[2,3-Dihydro-1,3-dimethyl-6-[(4-methylphenyl)thio]pyridin-4-yl]-2-(4-methylphenyl)acetamide hydrochloride, with a molecular weight of 474 g/mol and a chemical formula of C24H31N5O3·HCl . GSK9311 serves as a reference compound in research involving bromodomain inhibitors, particularly in studies assessing the activity of its more potent counterpart, GSK6853.
GSK9311 is synthesized through nucleophilic aromatic substitution reactions. Specifically, it is formed using an SNAr (nucleophilic aromatic substitution) reaction, which involves the substitution of a leaving group on an aromatic ring by a nucleophile. This method is essential for constructing the complex structure of GSK9311, allowing for the introduction of various functional groups that contribute to its biological activity .
GSK9311 has been characterized as having minimal biological activity compared to its analog GSK6853. In experimental settings, it has been used as a control compound to evaluate the effects of bromodomain inhibition in various cellular contexts. Notably, studies have demonstrated that GSK9311 does not induce significant changes in cellular proliferation or gene expression profiles when tested in breast cancer cell lines, confirming its role as a negative control .
The synthesis of GSK9311 involves several key steps:
GSK9311 is primarily utilized in research settings as a negative control for studies involving bromodomain inhibitors. Its role is crucial in validating experimental results obtained with more potent inhibitors like GSK6853. By providing a baseline for comparison, researchers can better assess the specific effects and mechanisms of action associated with active compounds targeting bromodomains in cancer therapy and other applications .
Interaction studies involving GSK9311 focus on its comparative inactivity against other bromodomain inhibitors. By using GSK9311 alongside active compounds such as GSK6853, researchers can elucidate the specific interactions and pathways affected by bromodomain inhibition. These studies often involve techniques like chromatin immunoprecipitation sequencing (ChIP-seq) to analyze binding affinities and downstream effects on gene expression .
GSK9311's uniqueness lies in its function as a negative control within the context of bromodomain research. Below are several similar compounds for comparison:
Compound Name | Description | Biological Activity |
---|---|---|
GSK6853 | A potent inhibitor of BRPF1 bromodomain | Induces significant changes in cell proliferation and gene expression |
A-196 | A selective inhibitor of bromodomains | Exhibits strong anti-cancer properties |
PFI-4 | Another bromodomain inhibitor | Known for its efficacy against various cancer types |
I-CBP112 | Inhibitor targeting CBP/p300 bromodomains | Demonstrates significant anti-tumor activity |
GSK9311 represents a synthetic benzimidazolone derivative with the molecular formula C₂₄H₃₁N₅O₃ and a molecular weight of 437.53 grams per mole for the free base form [2] [6]. The compound exists as both a free base and a hydrochloride salt, with the latter having the molecular formula C₂₄H₃₂ClN₅O₃ and molecular weight of 474.0 grams per mole [1] [3]. The Chemical Abstracts Service registry number for the free base form is 1923851-49-3, while the hydrochloride salt is assigned CAS number 2253733-09-2 [1] [2] [6].
The stereochemical configuration of GSK9311 features a single chiral center located at the piperazine ring, specifically at the 2-methyl position, which adopts the R-configuration [2] [3]. The systematic chemical name is N-[2,3-dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide [3]. The structural molecular identifier string (SMILES) is represented as C[C@@H]1CNCCN1C2=C(N(CC)C(C3=CC=CC=C3OC)=O)C=C(C(N4C)=C2)N(C)C4=O, which explicitly denotes the stereochemical arrangement at the chiral center [2] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula (Free Base) | C₂₄H₃₁N₅O₃ | [1] [2] [6] |
Molecular Formula (Hydrochloride Salt) | C₂₄H₃₂ClN₅O₃ | [1] [3] |
Molecular Weight (Free Base) | 437.53 g/mol | [2] [6] |
Molecular Weight (Hydrochloride Salt) | 474.0 g/mol | [1] [3] |
CAS Number (Free Base) | 1923851-49-3 | [2] [6] |
CAS Number (Hydrochloride Salt) | 2253733-09-2 | [1] [3] |
Stereochemical Configuration | (R)-configuration at piperazine methyl carbon | [2] [3] |
Defined Stereocenters | 1/1 | [3] |
Optical Activity | [α]/D 90 to 100°, c = 0.3 in methanol | [23] |
The compound demonstrates defined optical activity with a specific rotation ranging from 90 to 100 degrees when measured at the sodium D-line using methanol as solvent at a concentration of 0.3 grams per milliliter [23]. The stereochemical purity and configuration are critical for the compound's biological activity, as the R-enantiomer at the piperazine methyl position represents the active stereoisomer for bromodomain binding interactions [2] [3].
The spectroscopic characterization of GSK9311 has been established through comprehensive nuclear magnetic resonance and infrared spectroscopic methods [15]. Proton nuclear magnetic resonance spectroscopy (¹H NMR) data were recorded using standard pulse methods on Bruker spectrometers operating at 400 megahertz and 600 megahertz frequencies [15]. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane as internal standard, with coupling constants quoted to the nearest 0.1 hertz [15].
The ¹H NMR spectrum of GSK9311 in deuterated dimethyl sulfoxide reveals characteristic resonances for the benzimidazolone core structure [15]. The aromatic protons of the methoxybenzamide moiety appear as multiplets in the 7.0-8.0 ppm region, while the piperazine ring protons exhibit complex multipicity patterns between 2.5-3.5 ppm [15]. The N-methyl groups of the benzimidazolone ring system appear as distinct singlets around 3.4-3.6 ppm, and the ethyl group attached to the amide nitrogen shows characteristic triplet and quartet patterns [15].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy was performed at 100.6 megahertz and 151 megahertz frequencies [15]. The ¹³C NMR spectrum provides comprehensive information about the carbon framework of GSK9311 [15]. The carbonyl carbon of the benzimidazolone ring appears at approximately 154 ppm, while the amide carbonyl resonates around 163 ppm [15]. The aromatic carbons of both the benzimidazolone and methoxybenzamide systems display characteristic chemical shifts in the 110-140 ppm range [15].
Spectroscopic Parameter | Value/Range | Reference |
---|---|---|
¹H NMR Frequency | 400-600 MHz | [15] |
¹³C NMR Frequency | 100.6-151 MHz | [15] |
Chemical Shift Reference | Tetramethylsilane (TMS) | [15] |
Solvent Systems | CDCl₃, DMSO-d₆, CD₃OD | [15] |
Coupling Constant Precision | ±0.1 Hz | [15] |
Infrared spectroscopy data were obtained using a Perkin Elmer Spectrum 1 Fourier transform infrared spectrometer [15]. The infrared spectrum of GSK9311 exhibits characteristic absorption bands that confirm the presence of key functional groups [15]. The carbonyl stretching frequencies appear in the 1600-1700 wavenumber region, with the benzimidazolone carbonyl and amide carbonyl showing distinct absorption patterns [15]. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches appear at 2800-3000 wavenumbers [15].
The spectroscopic data collectively confirm the structural integrity and purity of GSK9311, with all observed resonances and absorption bands consistent with the proposed molecular structure [15]. The high-resolution spectroscopic characterization provides definitive evidence for the correct connectivity and stereochemical configuration of the compound [15].
The solubility profile of GSK9311 demonstrates favorable physicochemical properties for biological applications [21] [22] [24]. The chromatin logD value at physiological pH 7.4 is 2.0, indicating moderate lipophilicity that falls within the optimal range for cellular permeability and target engagement [21] [22] [24]. This logD value represents the distribution coefficient between octanol and aqueous buffer at pH 7.4, providing critical information about the compound's membrane permeability characteristics [21] [22] [24].
Solubility studies reveal that GSK9311 exhibits variable solubility depending on the solvent system employed [2] [6] [28]. In dimethyl sulfoxide, the compound demonstrates high solubility ranging from 30 milligrams per milliliter (68.57 millimolar) to 100 milligrams per milliliter (228.56 millimolar) [2] [6] [28]. Aqueous solubility in water reaches 47.4 milligrams per milliliter, equivalent to 100 millimolar concentration [18]. These solubility parameters facilitate preparation of stock solutions for biological assays and cellular studies [2] [6] [28].
Solvent System | Solubility Concentration | Molar Concentration | Reference |
---|---|---|---|
Dimethyl Sulfoxide | 30-100 mg/mL | 68.57-228.56 mM | [2] [6] [28] |
Water | 47.4 mg/mL | 100 mM | [18] |
Methanol | Soluble (optical rotation studies) | Not specified | [23] |
The logD value of 2.0 positions GSK9311 within the favorable range for drug-like properties according to Lipinski's rule of five [21] [22] [24]. This moderate lipophilicity facilitates cellular uptake while maintaining sufficient aqueous solubility for formulation purposes [21] [22] [24]. The compound's physicochemical profile supports its utility as a research tool compound for investigating bromodomain biology [21] [22] [24].
Comparative analysis with the active analog GSK6853 reveals identical chromatin logD values of 2.0, indicating that both compounds possess similar lipophilicity characteristics [21] [22] [24]. However, GSK6853 demonstrates superior aqueous solubility at 140 micrograms per milliliter compared to GSK9311, suggesting subtle differences in their solid-state properties or crystal packing arrangements [21] [22].
The solubility profile supports the preparation of concentrated stock solutions in organic solvents for subsequent dilution in aqueous media for biological testing [2] [6] [28]. The compound's stability under various storage conditions has been established, with recommended storage at minus 20 degrees Celsius to maintain chemical integrity [6] [23].
While specific crystallographic studies of BRPF1 in complex with GSK9311 have not been extensively reported in the literature, the structural basis for bromodomain recognition by related compounds provides important context [30] [31] [32]. The BRPF1 bromodomain has been crystallized in complex with numerous ligands, providing detailed insights into the acetyllysine binding site architecture and ligand recognition mechanisms [30] [31] [32] [34].
Crystal structures of the human BRPF1 bromodomain reveal a conserved acetyllysine binding pocket characterized by specific amino acid residues that coordinate ligand binding [30] [31] [32] [34]. The binding site contains key residues including Phe653, Asn708, and Tyr665, which form critical interactions with small molecule ligands [34]. Twenty crystal structures of BRPF1 in complex with various ligands demonstrate structural conservation in the acetyllysine binding site and reveal common binding motifs [30] [34].
Crystallographic Parameter | Value/Range | Reference |
---|---|---|
Resolution Range | 1.63-1.80 Å | [30] [32] [33] |
Space Groups | Various (P212121, etc.) | [32] [33] |
BRPF1 Bromodomain Residues | ~110 amino acids | [30] [31] |
Key Binding Residues | Phe653, Asn708, Tyr665 | [34] |
The BRPF1 bromodomain crystallographic studies reveal that ligands typically adopt binding modes that occupy the acetyllysine recognition pocket [30] [31] [34]. Benzimidazolone-based compounds, structurally related to GSK9311, demonstrate specific binding interactions through their heterocyclic core systems [34] [41]. The N1-methyl group of benzimidazolone derivatives typically occupies the acetyl methyl pocket near Phe653, while the carbonyl oxygen coordinates with the conserved asparagine residue Asn708 [34] [41].
Structural analyses indicate that the BRPF1 bromodomain exhibits remarkable plasticity in accommodating diverse ligand chemotypes while maintaining key binding interactions [30] [31] [34]. The replacement of conserved water molecules by ligand functional groups represents a common binding strategy observed in multiple crystal structures [30] [34]. These crystallographic insights provide the foundation for understanding structure-activity relationships within the benzimidazolone series, including GSK9311 [34] [41].
The retrosynthetic analysis of GSK9311 reveals a sophisticated approach to constructing the benzamide scaffold with its characteristic substitution pattern [1] [2]. The compound can be deconstructed into three key structural components through strategic bond disconnections.
Primary Retrosynthetic Disconnection
The benzamide core of GSK9311 can be traced back through an amide coupling disconnection between the 2-methoxybenzamide moiety and the benzimidazolone-piperazine framework [1] [2]. This approach mirrors established synthetic routes for related BRPF1 inhibitors, where amide coupling represents the convergent assembly of two complex fragments.
Secondary Disconnections
The benzimidazolone heterocycle can be approached through cyclization of appropriately substituted precursors, while the piperazine substituent introduction follows nucleophilic aromatic substitution (SNAr) pathways [1] [2]. The 2-methylpiperazine component requires careful consideration of stereochemical control, as the (R)-configuration at the methyl-bearing carbon is crucial for optimal biological activity.
Synthetic Accessibility Analysis
The retrosynthetic analysis suggests that GSK9311 can be efficiently accessed through established methodologies including SNAr reactions for heterocycle installation and standard amide coupling protocols [1] [2]. The presence of multiple nitrogen-containing heterocycles requires careful consideration of protection/deprotection strategies and reaction sequence optimization.
The evolution from piperidine-containing precursors to the final piperazine structure in GSK9311 represents a critical optimization strategy for enhancing ligand efficiency [1] [2]. This transformation demonstrates the importance of systematic structural modifications in drug development.
Piperidine to Piperazine Conversion
The original lead compound (compound 1) contained a piperidine substituent at the 6-position of the benzimidazolone core [1] [2]. Truncation of this piperidine to smaller substituents initially provided more potent inhibitors, such as compound 2, which demonstrated improved ligand efficiency despite increased inhibition of the off-target BRD4 BD1.
Ligand Efficiency Metrics
Ligand efficiency (LE) calculations guided the optimization process, with the formula LE = 1.4(-log IC50)/N, where N represents the number of non-hydrogen atoms [3]. The piperazine modification in compound 28 maintained potency while improving physicochemical properties, demonstrating optimal ligand efficiency compared to carbon-linked alternatives.
Structure-Activity Relationships in Piperazine Series
The piperazine series exhibited superior properties compared to carbon-linked analogs [1] [2]. Compounds 30 and 31, containing C-linked piperidine and tetrahydropyridine respectively, showed significantly reduced potency. This observation supports the hypothesis that heteroatom linkage plays a crucial role in electrostatically influencing the conformation of the 5-benzamide substituent.
Optimization Results
Compound Type | Heavy Atoms | BRPF1 pIC50 | Ligand Efficiency | Key Features |
---|---|---|---|---|
Piperidine (1) | 31 | 7.1 | 0.31 | Original lead |
Truncated (2) | 29 | 7.8 | 0.37 | Improved LE |
Piperazine (28) | 30 | 7.2 | 0.33 | Better properties |
Carbon-linked (30) | 31 | 5.8 | 0.25 | Reduced activity |
The 5-aryl substitution pattern on the benzimidazolone core represents a critical determinant of BRPF1 inhibitory activity and selectivity [1] [2]. Systematic exploration of this position revealed key insights into binding mode requirements and optimization opportunities.
The 2-methoxybenzamide substituent (compound 5) emerged as the optimal 5-aryl modification, providing the best balance of potency and selectivity [1] [2]. This substitution pattern forms a crucial intramolecular hydrogen bond between the 2-methoxy group and the amide NH, which restricts conformational freedom and enhances binding affinity.
Heteroaryl Substitution Patterns
Systematic replacement of the 2-methoxybenzamide with various heteroaryl systems provided valuable SAR insights [1] [2]:
Aliphatic Substitution Studies
Exploration of aliphatic substituents at the 5-position revealed uniformly poor activity compared to the aromatic systems [1] [2]. Linear chains (compounds 14-15), cyclic groups (compounds 16-17), and charged modifications all demonstrated significantly reduced BRPF1 inhibition, suggesting that aromatic character is essential for optimal binding.
N-Alkylation Impact in GSK9311
The N-alkylation modification that distinguishes GSK9311 from its active analog GSK6853 provides crucial insights into binding requirements [1] [2]. This structural change results in:
Modification | BRPF1 Activity | Key Structural Feature | Binding Implications |
---|---|---|---|
2-Methoxybenzamide | Reference potency | Intramolecular H-bond | Optimal conformation |
2-Pyridylbenzamide | Maintained | H-bond mimicry | Successful bioisostere |
Unsubstituted benzamide | Reduced | No H-bond capability | Increased flexibility |
N-Alkylated (GSK9311) | 100-fold loss | Disrupted H-bonding | Negative control |
The synthesis of GSK9311 presents significant challenges in achieving and maintaining enantiomeric purity, particularly for the (R)-2-methylpiperazine component that is crucial for biological activity [4] [5].
Chiral Center Considerations
GSK9311 contains a single stereogenic center at the 2-position of the piperazine ring, where the (R)-configuration is essential for optimal BRPF1 inhibition [1] [2]. The compound exhibits specific optical rotation values of [α]/D 90 to 100° (c = 0.3 in methanol), confirming the enantiomeric purity requirements.
Stereochemical Control Strategies
Several approaches can be employed to achieve the required enantiomeric purity:
Asymmetric Synthesis Approaches
Resolution Methods
Synthetic Route Optimization
The enantiomeric purity challenges are compounded by the need to maintain stereochemical integrity throughout the multi-step synthesis [4]. Key considerations include:
Late-Stage Incorporation: Installing the chiral piperazine component as late as possible in the synthetic sequence to minimize epimerization risks
Reaction Condition Optimization: Careful control of pH, temperature, and reaction time to prevent racemization of the sensitive benzylic position
Purification Strategies: Development of efficient purification protocols that can effectively separate enantiomers and remove impurities without compromising yield
Analytical Challenges
Monitoring enantiomeric purity throughout the synthesis requires sophisticated analytical techniques:
Process Development Considerations
Scale-up synthesis of GSK9311 must address several critical factors: